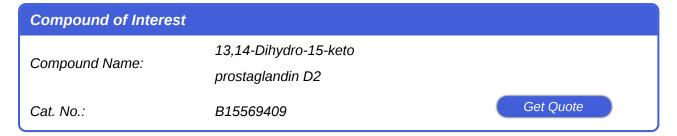


Application Notes and Protocols: Utilizing DK-PGD2 in Eosinophil and Basophil Function Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator released predominantly by mast cells during allergic responses.[1][2] It exerts its effects through two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4] While both receptors are expressed on eosinophils and basophils, they often mediate opposing functions.[5] 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a metabolite of PGD2 that acts as a potent and selective agonist for the CRTH2 receptor.[1][4][6] This selectivity makes DK-PGD2 an invaluable tool for dissecting the specific roles of CRTH2 in eosinophil and basophil function, offering a clearer understanding of their contribution to allergic inflammation and providing a target for therapeutic intervention.

These application notes provide a comprehensive overview of the use of DK-PGD2 in studying eosinophil and basophil biology, including its effects on key cellular functions, signaling pathways, and detailed experimental protocols.



Data Presentation: Effects of DK-PGD2 on Eosinophil and Basophil Function

The following tables summarize the quantitative data from key studies on the effects of DK-PGD2 on eosinophil and basophil functions.

Table 1: Effect of DK-PGD2 on Eosinophil Function

| Function | Agonist/Antag onist | Concentration Range | Observed Effect | Reference |
|--------------------------|--------------------------|------------------------|---|-----------|
| Chemotaxis/Migr ation | DK-PGD2 | 1-100 nM | Induces chemotaxis and cell migration. | [1][7][8] |
| Degranulation | DK-PGD2 | 10-100 nM | Promotes the release of eosinophilderived neurotoxin (EDN). | [1][8] |
| Shape Change | DK-PGD2 | Not Specified | Induces rapid morphological changes. | [1] |
| CD11b Upregulation | DK-PGD2 | Not Specified | Increases expression of CD11b. | [5] |
| Syk Phosphorylation | PGD2 (implying CRTH2) | 100 nM | Trends toward promoting phosphorylation of Syk. | [8] |

Table 2: Effect of DK-PGD2 on Basophil Function

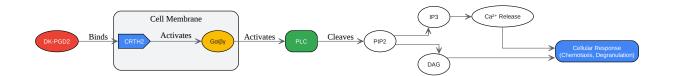


| Function | Agonist/Antag onist | Concentration Range | Observed Effect | Reference |
|----------------------------|-------------------------------------|------------------------|---|-----------|
| Migration | DK-PGD2 | Not Specified | Induces migration. | [5] |
| Degranulation | DK-PGD2 | Not Specified | Enhances degranulation. | [5] |
| Calcium Mobilization | DK-PGD2 | Not Specified | Induces Ca2+ influx. | [5] |
| CD11b Upregulation | DK-PGD2 | Not Specified | Upregulates CD11b expression. | [5] |
| Inhibition of Migration | Ramatroban (CRTH2 antagonist) | Not Specified | Completely antagonizes DK-PGD2-induced migration. | [5] |

Signaling Pathways and Experimental Workflows Signaling Pathway of DK-PGD2 in Eosinophils and Basophils

DK-PGD2 selectively binds to the CRTH2 receptor, a Gαi-coupled receptor.[7] Activation of CRTH2 by DK-PGD2 leads to the dissociation of the G protein subunits, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a rise in cytosolic Ca2+, a key event in cellular activation.[5] This signaling cascade ultimately culminates in various cellular responses, including chemotaxis, degranulation, and changes in cell surface marker expression.[1][5]





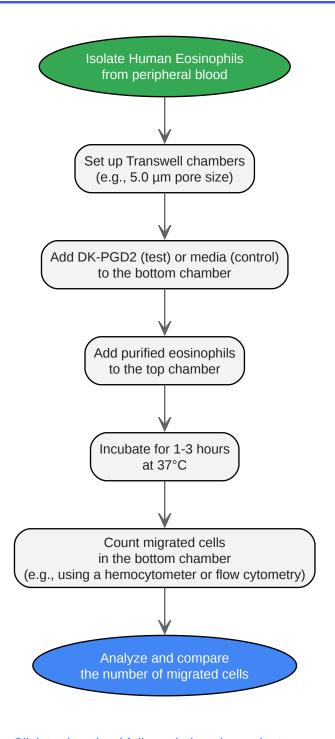
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Caption: DK-PGD2 signaling through the CRTH2 receptor.

Experimental Workflow for Studying Eosinophil Chemotaxis

A common method to study the effect of DK-PGD2 on eosinophil chemotaxis is the Transwell migration assay. This workflow outlines the key steps involved in such an experiment.





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Caption: Workflow for an eosinophil chemotaxis assay.

Experimental Protocols Protocol 1: Eosinophil Chemotaxis Assay using Transwell Chambers



Objective: To quantify the chemotactic response of purified eosinophils to DK-PGD2.

Materials:

- Purified human eosinophils
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
- DK-PGD2 (stock solution in DMSO, diluted in media)
- Transwell inserts (5.0 μm pore size) for 24-well plates
- 24-well tissue culture plates
- Hemocytometer or flow cytometer for cell counting
- Incubator (37°C, 5% CO2)

Procedure:

- Cell Preparation: Isolate human eosinophils from peripheral blood of healthy donors using methods like negative immunomagnetic bead selection. Resuspend the purified eosinophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
- Assay Setup:
 - \circ Add 600 μ L of RPMI 1640 with 10% FBS containing various concentrations of DK-PGD2 (e.g., 1 nM, 10 nM, 100 nM) to the lower wells of a 24-well plate. Use media without DK-PGD2 as a negative control.
 - Place the Transwell inserts into the wells.
 - \circ Add 100 μ L of the eosinophil suspension (1 x 10^5 cells) to the top chamber of each Transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 3 hours.
- Quantification of Migrated Cells:



- After incubation, carefully remove the Transwell inserts.
- Collect the media from the lower chamber containing the migrated cells.
- Count the number of migrated cells using a hemocytometer or by acquiring the cell suspension on a flow cytometer for a fixed period.
- Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards DK-PGD2 by the number of cells that migrated towards the media control.

Protocol 2: Basophil Activation Test (BAT) by Flow Cytometry

Objective: To assess basophil activation in response to DK-PGD2 by measuring the upregulation of activation markers like CD63 and CD203c.

Materials:

- Fresh whole blood or isolated basophils
- DK-PGD2 (stock solution in DMSO)
- Stimulation buffer (e.g., PBS with Ca2+ and Mg2+)
- Fluorochrome-conjugated antibodies: anti-CD63, anti-CD203c, and basophil identification markers (e.g., anti-IgE, anti-CD123)
- Fixation and permeabilization buffers (if required for intracellular staining)
- Flow cytometer
- FACS tubes

Procedure:

 Blood Collection and Preparation: Collect fresh peripheral blood in heparinized tubes. If using isolated basophils, purify them from whole blood.



• Stimulation:

- \circ In FACS tubes, add 100 µL of whole blood or a suspension of isolated basophils.
- Add DK-PGD2 at the desired final concentrations. Include a negative control (buffer only) and a positive control (e.g., anti-IgE antibody).
- Incubate for 15-30 minutes at 37°C.

Staining:

- Add the cocktail of fluorochrome-conjugated antibodies to each tube.
- Incubate for 20-30 minutes at room temperature in the dark.
- Lysis and Fixation (for whole blood):
 - Add a red blood cell lysis buffer and incubate as per the manufacturer's instructions.
 - Centrifuge the tubes to pellet the white blood cells.
 - Wash the cells with staining buffer.
 - Optionally, fix the cells with a fixation buffer.
- Data Acquisition: Acquire the samples on a flow cytometer. Gate on the basophil population using the specific identification markers.
- Data Analysis: Analyze the expression of CD63 and CD203c on the gated basophil
 population. The percentage of CD63+ or CD203c+ basophils indicates the level of activation.

Protocol 3: Eosinophil Degranulation Assay by ELISA

Objective: To measure the release of degranulation products, such as eosinophil-derived neurotoxin (EDN), from eosinophils upon stimulation with DK-PGD2.

Materials:

Purified human eosinophils



- RPMI 1640 medium
- DK-PGD2
- 96-well tissue culture plates
- ELISA kit for human EDN
- Microplate reader

Procedure:

- Cell Preparation: Isolate and purify human eosinophils as described in Protocol 1.
 Resuspend the cells in RPMI 1640 at a suitable concentration (e.g., 2 x 10⁶ cells/mL).
- Stimulation:
 - Plate 100 μL of the eosinophil suspension in a 96-well plate.
 - Add DK-PGD2 at various concentrations (e.g., 10 nM, 100 nM). Include a media-only control.
 - Incubate the plate for 1 to 4 hours at 37°C.
- Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully
 collect the supernatant without disturbing the cell pellet.
- ELISA:
 - Perform the ELISA for EDN on the collected supernatants according to the manufacturer's protocol.
 - Briefly, this involves adding the supernatants to antibody-coated wells, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.
- Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of EDN in each sample based on a standard curve. Compare the amount of



EDN released in response to DK-PGD2 with the control.

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